1-(Diethylamino)-3-(methylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C8H20N2O. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diethylamino)-3-(methylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with 3-chloropropan-1-ol, followed by the addition of methylamine. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(Diethylamino)-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-2-propanol: Similar structure but lacks the methylamino group.
1-(Methylamino)-2-propanol: Similar structure but lacks the diethylamino group.
2-Methyl-1-(methylamino)propan-2-ol: Similar structure with a different substitution pattern.
Uniqueness
1-(Diethylamino)-3-(methylamino)propan-2-ol is unique due to the presence of both diethylamino and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
CAS No. |
52467-68-2 |
---|---|
Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
1-(diethylamino)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C8H20N2O/c1-4-10(5-2)7-8(11)6-9-3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
RDRAOGCRXQNYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.